molecular formula C16H20ClNO2 B2383599 2-Chloro-N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)acetamide CAS No. 2411235-64-6

2-Chloro-N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)acetamide

Cat. No.: B2383599
CAS No.: 2411235-64-6
M. Wt: 293.79
InChI Key: LNFRQFFDISIXLB-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)acetamide is a chemical compound with a complex structure that includes a chloroacetamide group, a cyclopentyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)acetamide typically involves multiple steps. One common method includes the reaction of chloroacetyl chloride with a suitable amine, such as cyclopentylamine, in the presence of a base to form the intermediate chloroacetamide. This intermediate is then reacted with 2,3-dihydro-1-benzofuran-5-ylmethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-cyclopentylacetamide: Lacks the benzofuran moiety.

    N-Cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)acetamide: Lacks the chloro group.

    2-Chloro-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)acetamide: Lacks the cyclopentyl group.

Uniqueness

2-Chloro-N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)acetamide is unique due to the presence of all three functional groups (chloro, cyclopentyl, and benzofuran), which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2/c17-10-16(19)18(14-3-1-2-4-14)11-12-5-6-15-13(9-12)7-8-20-15/h5-6,9,14H,1-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFRQFFDISIXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC3=C(C=C2)OCC3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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